molecular formula C7H9F3O3 B1473329 Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate CAS No. 1392803-31-4

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate

Cat. No.: B1473329
CAS No.: 1392803-31-4
M. Wt: 198.14 g/mol
InChI Key: MHVAMXOAFNRYMI-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H9F3O3. It is a cyclobutane derivative featuring a trifluoromethyl group, a hydroxy group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone derivatives with trifluoromethylating agents. One common method starts with the preparation of 3-hydroxy-3-(trifluoromethyl)cyclobutanone, which is then esterified using methanol in the presence of an acid catalyst . The reaction conditions often include:

    Temperature: Reflux conditions

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The carboxylate ester can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-3-(difluoromethyl)cyclobutane-1-carboxylate
  • Methyl 3-hydroxy-3-(chloromethyl)cyclobutane-1-carboxylate
  • Methyl 3-hydroxy-3-(bromomethyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-13-5(11)4-2-6(12,3-4)7(8,9)10/h4,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVAMXOAFNRYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149913
Record name Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-31-4
Record name Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-hydroxy-3-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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